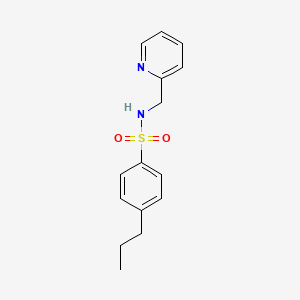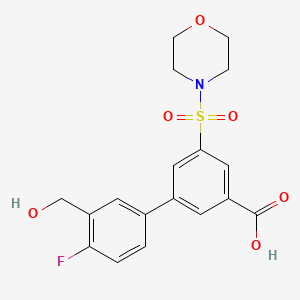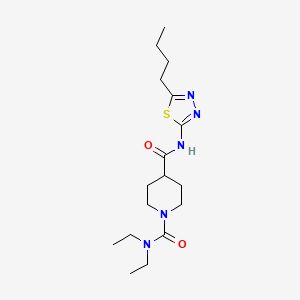
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine, also known as TASP0433864, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the transient receptor potential ankyrin subtype 1 (TRPA1) ion channel, which is involved in the perception of pain and inflammation. TASP0433864 has been the subject of scientific research due to its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases.
Wirkmechanismus
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine acts as a selective antagonist of TRPA1 ion channels, which are expressed in sensory neurons and play a key role in the perception of pain and inflammation. TRPA1 channels are activated by various stimuli, including cold, heat, mechanical pressure, and chemical irritants. Upon activation, TRPA1 channels open and allow the influx of cations, leading to depolarization of the sensory neuron and the transmission of pain signals to the central nervous system. This compound binds to a specific site on the TRPA1 channel and prevents its activation by blocking the influx of cations.
Biochemical and Physiological Effects:
This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. In a study conducted on rats, this compound was found to reduce mechanical hypersensitivity and thermal hyperalgesia induced by the injection of formalin or carrageenan. This compound was also found to reduce the levels of pro-inflammatory cytokines and chemokines in the inflamed tissue, indicating its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine is a selective antagonist of TRPA1 channels, which makes it a valuable tool for studying the role of TRPA1 channels in pain and inflammation. This compound has been shown to produce significant analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of novel therapeutics. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine. One potential direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in human clinical trials for the treatment of chronic pain and inflammatory diseases. Additionally, the role of TRPA1 channels in other physiological and pathological processes, such as cardiovascular function and cancer, could be explored using this compound as a tool.
Synthesemethoden
The synthesis of 1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine involves several chemical reactions, starting from the commercially available 2-methylbenzylamine and 2-thiophenesulfonyl chloride. The first step involves the reaction of 2-methylbenzylamine with sodium hydride to form the corresponding sodium salt, which is then reacted with 2-thiophenesulfonyl chloride to yield the intermediate product. The final step involves the reaction of the intermediate product with piperazine in the presence of a base catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzyl)-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. TRPA1 ion channels are involved in the perception of pain and inflammation, and their activation has been linked to various pathological conditions, including neuropathic pain, migraine, asthma, and inflammatory bowel disease. This compound has been shown to selectively block TRPA1 channels, thereby reducing pain and inflammation in animal models.
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-5-2-3-6-15(14)13-17-8-10-18(11-9-17)22(19,20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVMJYIOORTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)
![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)

![6-methyl-4-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5341794.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5341810.png)
![3-methyl-8-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5341815.png)


![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)